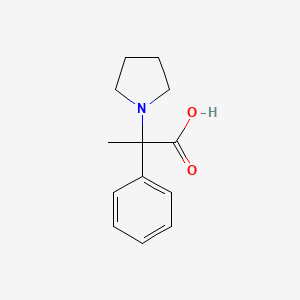

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, also known as PPAP, is a novel psychoactive substance. It is commonly referred to as a hydrochloride . The molecular weight of this compound is 255.74 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, has been a topic of interest in recent years . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid is a powder at room temperature . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Integrin Inhibitor in Pulmonary Fibrosis Treatment

A derivative of 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, specifically a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, demonstrated potential as an integrin inhibitor for the treatment of idiopathic pulmonary fibrosis. One analog, (S)-3-(3-(3,5-dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, showed high affinity and selectivity for the αvβ6 integrin, a target in pulmonary fibrosis treatment. The compound's pharmacokinetic properties indicated suitability for inhaled dosing, making it a promising therapeutic agent (Procopiou et al., 2018).

Antimicrobial Activity

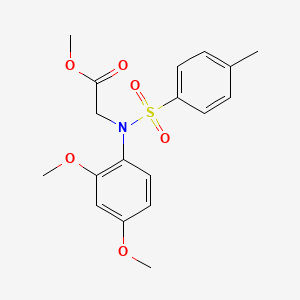

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid derivatives have shown antimicrobial properties. In particular, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, achieved using polyphosphate ester, resulted in compounds with notable antimicrobial activity. These compounds' minimum inhibitory concentrations (MIC) ranged from 0.09-1.0 mg, indicating their potential in addressing microbial infections (Zareef, Iqbal, & Arfan, 2008).

Organocatalyst in Asymmetric Synthesis

Compounds derived from 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been used as efficient organocatalysts for asymmetric Michael addition reactions. These catalysts, derived from l-proline, facilitated the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, illustrating their utility in creating specific molecular configurations (Singh et al., 2013).

Ligand for Copper-Catalyzed Formation of Bonds

Pyrrolidine-2-phosphonic acid phenyl monoester (PPAPM), related to 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid, has been developed as a bidentate ligand for copper-catalyzed formation of C-N, C-O, and P-C bonds. The PPAPM ligand significantly increased the reactivity of the copper catalyst, making this system versatile and efficient for various cross-coupling reactions (Rao et al., 2006).

Safety and Hazards

The safety information for 2-Phenyl-2-pyrrolidin-1-ylpropanoic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid has been gaining attention in recent years due to its potential therapeutic applications in various fields of research and industry. The development of efficient methods for its synthesis and modern and accurate methods for its detection and analysis will continue .

Mecanismo De Acción

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that phenylpropanoids, a class of compounds to which 2-phenyl-2-pyrrolidin-1-ylpropanoic acid belongs, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . These compounds play a key role in plant defense and structural support .

Result of Action

It is known that compounds with a pyrrolidine ring can have various bioactive effects, including interactions with active site amino acids .

Action Environment

It is known that the storage temperature and physical form of a compound can affect its stability .

Propiedades

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWHOHZULRSJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-pyrrolidin-1-ylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2450771.png)

![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)

![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)